molecular formula C17H20N2O2S2 B2865281 (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035018-31-4

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2865281
CAS No.: 2035018-31-4
M. Wt: 348.48
InChI Key: SUETXSMENCFQTL-AATRIKPKSA-N
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Description

The compound "(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide" features an acrylamide backbone substituted with a thiophen-2-yl group at the β-position and a thiomorpholinoethyl moiety at the nitrogen.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-17(6-5-14-3-2-10-23-14)18-13-15(16-4-1-9-21-16)19-7-11-22-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUETXSMENCFQTL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2S2C_{17}H_{20}N_{2}O_{2}S_{2}, with a molecular weight of 348.5 g/mol. Its structure features a furan ring, a thiomorpholine moiety, and a thiophene ring, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Receptors : The compound may interact with various receptors in the body, potentially modulating their activity. For instance, compounds with similar structures have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors .
  • Enzyme Inhibition : The compound could inhibit specific enzymes, which is a common mechanism for many bioactive compounds. For example, related compounds have been identified as inhibitors of SARS-CoV-2 main protease .
  • Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of compounds containing furan and thiophene moieties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the efficacy of furan-containing compounds in targeting cancer cells, with some derivatives demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that furan and thiophene derivatives can exhibit activity against various bacterial strains, suggesting that this compound may have similar effects.

Case Studies and Research Findings

  • Case Study on Nicotinic Receptors : A related study on 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated its role as a positive allosteric modulator of α7 nicotinic receptors, leading to anxiolytic-like effects in animal models . This suggests that this compound could potentially influence similar pathways.
  • SARS-CoV-2 Inhibition : Research on furan derivatives has identified several compounds as effective inhibitors of SARS-CoV-2 main protease, with IC50 values indicating strong inhibitory activity. This highlights the potential for developing antiviral therapies based on similar structural frameworks .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerFuran derivativesIC50 values in low micromolar range
AntimicrobialThiophene derivativesActivity against bacterial strains
Neuromodulation3-furan-2-yl-N-p-tolyl-acrylamideAnxiolytic effects
Viral InhibitionFuran-based inhibitorsEffective against SARS-CoV-2

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related acrylamide derivatives, emphasizing substituent variations and their implications:

Compound Name & Source Structural Features Biological Targets/Activities Notable Data
Target Compound Acrylamide with thiomorpholinoethyl, furan-2-yl, and thiophen-2-yl substituents Inferred: Potential antimicrobial or antiviral targets (e.g., Sortase A, helicases) No direct data; synthesis likely involves thiomorpholine coupling .
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide with thiophen-2-yl and p-tolyl groups α7 nicotinic acetylcholine receptor (nAChR), CaV2.2 calcium channels Antinociceptive effects in mice via receptor modulation .
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Acrylamide with furan-2-yl and sulfamoylphenyl groups SARS-CoV nsp13 helicase IC₅₀: 2.3 µM (ATPase), 13.0 µM (helicase) .
Compound 27a [(E)-N-(3-formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide] Acrylamide with morpholinophenyl and furan-2-yl groups Staphylococcus aureus Sortase A inhibition Synthesized via PCC oxidation; melting point: 218–219°C .
Compound 28 [5-((E)-3-(thiophen-2-yl)acrylamido)-2-morpholinobenzamide] Acrylamide with thiophen-2-yl and morpholinophenyl groups Staphylococcus aureus Sortase A inhibition NMR-confirmed structure; potential antibacterial activity .

Pharmacokinetic Considerations

  • Thiomorpholine vs. Sulfamoylphenyl : The sulfamoyl group in [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] enhances solubility but may limit blood-brain barrier penetration. Thiomorpholine’s lipophilicity could favor central nervous system targeting, as seen in DM497 .
  • Comparative studies with morpholine analogs are needed.

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